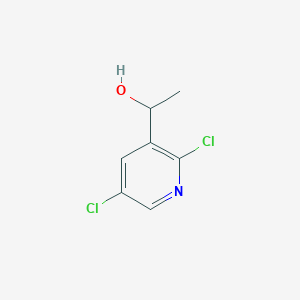

1-(2,5-Dichloropyridin-3-yl)ethan-1-ol

Description

1-(2,5-Dichloropyridin-3-yl)ethan-1-ol is a pyridine derivative featuring a hydroxyl-bearing ethyl group at the 3-position of the pyridine ring and chlorine substituents at the 2- and 5-positions. Pyridine derivatives with halogen substituents are commonly utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

1-(2,5-dichloropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H7Cl2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 |

InChI Key |

JSDZPXXWWYJMIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=CC(=C1)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichloropyridin-3-yl)ethan-1-ol can be synthesized through several methods, including:

Halogenation: Starting with pyridine, chlorination at the 2 and 5 positions can be achieved using chlorine gas in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving:

Large-scale halogenation reactions: using controlled conditions to ensure the selective chlorination of pyridine.

Purification steps: to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichloropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chlorine atoms can be reduced to form the corresponding pyridine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed:

Oxidation: 1-(2,5-Dichloropyridin-3-yl)ethanone and 1-(2,5-Dichloropyridin-3-yl)ethanoic acid.

Reduction: 2,5-Dichloropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichloropyridin-3-yl)ethan-1-ol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,5-Dichloropyridin-3-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The dichloro substituents in this compound render the pyridine ring electron-deficient, enhancing its susceptibility to nucleophilic aromatic substitution compared to methyl- or methoxy-substituted analogs.

Physicochemical Properties

- Reactivity: Propargyl alcohol analogs (e.g., 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol) may undergo alkyne-specific reactions (e.g., cycloadditions), whereas the ethanol group in the target compound could participate in esterification or oxidation reactions.

Biological Activity

1-(2,5-Dichloropyridin-3-yl)ethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and anti-inflammatory properties. This article reviews recent findings on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a dichloropyridine moiety, which contributes to its biological activity. The compound's molecular formula is with a molecular weight of approximately 177.03 g/mol. Its structural features allow for various interactions with biological targets, enhancing its pharmacological potential.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory effects against key enzymes such as α-glucosidase and urease.

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| This compound | α-glucosidase | 6.80 ± 0.20 |

| Urease | 31.30 ± 0.40 |

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, with lower values signifying higher potency. The presence of hydroxyl and dichloro groups enhances binding affinity and interaction with enzyme active sites, facilitating effective inhibition .

Anti-inflammatory Effects

In addition to enzyme inhibition, this compound has shown promising anti-inflammatory properties. It has been evaluated in vitro for its ability to suppress cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | COX-2 | 0.04 ± 0.01 |

This activity suggests that the compound could be beneficial in treating inflammatory conditions by reducing the production of pro-inflammatory mediators .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

- Dichloro Substitution : The two chlorine atoms enhance electron density around the aromatic ring, improving interactions with biological targets.

- Hydroxyl Group : The presence of the hydroxyl group facilitates hydrogen bonding with enzyme active sites, increasing inhibitory potency.

- Pyridine Ring : The pyridine moiety contributes to the overall stability and reactivity of the compound.

These structural elements are crucial for optimizing the pharmacological profile of this compound and can guide future modifications for enhanced efficacy .

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Diabetes Management : In diabetic models, compounds exhibiting α-glucosidase inhibition demonstrated significant reductions in postprandial blood glucose levels.

- Inflammatory Disorders : In vivo studies using carrageenan-induced paw edema models showed that compounds similar to this compound effectively reduced inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. What experimental designs are recommended to evaluate biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values guide structure-activity relationships (SAR) .

- Cellular Uptake : Radiolabel the compound with ¹⁴C and measure accumulation in cell lines (e.g., HepG2) via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.